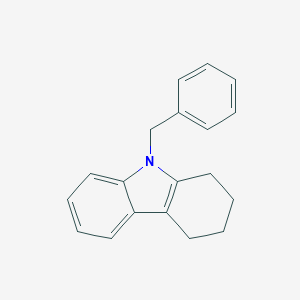

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Descripción general

Descripción

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone according to the Fischer method. The reaction conditions often include the use of solvents and specific temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected reagents and reaction conditions .

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the antiviral potential of carbazole derivatives, including 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole. Research indicates that these compounds exhibit activity against various viruses such as HIV, hepatitis C virus (HCV), and human papillomavirus (HPV). For instance, specific derivatives have shown significant inhibitory effects on HCV replication with low cytotoxicity, indicating their potential as antiviral agents in clinical settings .

Anti-inflammatory and Antiallergic Effects

The compound has been identified as a CRTH2 receptor antagonist, which is crucial in the treatment of allergic and inflammatory diseases. It has demonstrated effectiveness in managing conditions such as asthma, allergic rhinitis, and other immune disorders by inhibiting the action of prostaglandins that mediate inflammation . This makes it a promising candidate for developing new therapies for chronic inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that carbazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative disorders by reducing oxidative stress and inflammation in neural tissues. The specific mechanisms are still under investigation but suggest a role in protecting neuronal cells from damage .

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are also utilized in the field of electronics, particularly in OLED technology. Their unique structural properties allow them to function effectively as electron transport materials in OLEDs. This application is vital for developing efficient display technologies and lighting solutions .

Photovoltaic Cells

Research has indicated that carbazole-based compounds can improve the efficiency of organic photovoltaic cells. Their ability to facilitate charge transport makes them suitable candidates for enhancing the performance of solar energy devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 2,3,4,9-Tetrahydro-1H-carbazole

- 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Uniqueness: this compound is unique due to its benzyl substitution at the 9-position, which imparts distinct chemical and biological properties. This substitution enhances its potential for functionalization and increases its versatility in various applications compared to other similar compounds .

Actividad Biológica

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, characterized by its unique structure that includes a benzyl group attached to a tetrahydrocarbazole framework. This compound has garnered attention for its diverse biological activities, including potential antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a tricyclic structure with nitrogen atoms integral to its rings. The presence of the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological effects of this compound are believed to be mediated through various biochemical pathways:

- Oxidation and Reduction Reactions : The compound can undergo redox reactions leading to the formation of active metabolites that interact with cellular targets.

- Target Interaction : It has been shown to interact with multiple molecular targets involved in disease pathways, including those related to cancer and inflammation .

Anticancer Activity

Research indicates that derivatives of tetrahydrocarbazoles exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : Studies have shown that this compound exhibits activity against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects:

- In Vivo Models : Animal studies have indicated that treatment with this compound reduces inflammation markers in models of acute inflammation .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The most potent derivative exhibited an eight-fold increase in anti-prion activity compared to lead compounds .

- Mechanistic Insights : Further research has elucidated the mechanisms by which these compounds exert their effects. For example, the interaction with specific receptor sites involved in inflammatory pathways suggests a targeted approach for therapeutic applications .

- Clinical Implications : The potential for these compounds as therapeutic agents in treating various diseases highlights their importance in drug development pipelines focusing on cancer and infectious diseases.

Propiedades

IUPAC Name |

9-benzyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUGABHFERCMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362406 | |

| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-63-9 | |

| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.